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Compound of Interest

Compound Name: Capmatinib metabolite M18

Cat. No.: B15193805 Get Quote

Capmatinib, an orally bioavailable and potent inhibitor of the MET receptor tyrosine kinase, has

demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer

(NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding the biotransformation of

Capmatinib and the characteristics of its metabolites is crucial for a comprehensive

assessment of its clinical pharmacology. This guide provides a comparative analysis of

Capmatinib and its primary metabolite, M16 (CMN288), focusing on their pharmacokinetics,

pharmacodynamics, and the methodologies used for their evaluation.

Pharmacokinetic Profile: Capmatinib vs. M16
Capmatinib is metabolized in the liver primarily by cytochrome P450 3A4 (CYP3A4) and

aldehyde oxidase.[1][3][4] The major circulating metabolite, M16 (CMN288), is formed through

lactam formation catalyzed by aldehyde oxidase.[1][5] The parent compound, Capmatinib, is

responsible for the majority of the pharmacological activity, with M16 being pharmacologically

inactive.[5][6]

Below is a summary of the key pharmacokinetic parameters for Capmatinib and its major

metabolite, M16, in humans.
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Parameter Capmatinib M16 (CMN288) Reference(s)

Absorption

Time to Peak (Tmax) 1-2 hours

Not explicitly stated,

but its formation is

dependent on

Capmatinib's

presence.

[5]

Distribution

Plasma Protein

Binding
~96% Not specified [3]

Metabolism

Primary Enzymes
CYP3A4, Aldehyde

Oxidase

Formed by Aldehyde

Oxidase
[1][3][4]

Elimination

Elimination Half-life

(t½)
~6.5 hours

Does not accumulate

after multiple dosing
[5]

Route of Excretion
Primarily feces (78%),

urine (22%)

Excreted in urine and

feces
[1][4]

Systemic Exposure

Parent vs. Metabolite
Accounts for ~43% of

radioactivity in plasma

Major circulating

metabolite, but

pharmacologically

inactive. Exposure

decreases with

hepatic impairment.

[1][5]

Pharmacodynamic Profile: Comparative Activity
Capmatinib is a highly selective and potent inhibitor of the MET receptor tyrosine kinase.[7] Its

primary metabolite, M16, has been shown to be pharmacologically inactive.[5][6]
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Compound Target IC50 Reference(s)

Capmatinib c-MET kinase 0.13 nM [7]

M16 (CMN288) c-MET kinase
Pharmacologically

inactive
[5][6]

MET Signaling Pathway
Capmatinib exerts its therapeutic effect by inhibiting the MET signaling pathway. The binding of

Hepatocyte Growth Factor (HGF) to the MET receptor tyrosine kinase leads to dimerization and

autophosphorylation of the receptor. This activation triggers a cascade of downstream signaling

pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are involved in cell

proliferation, survival, and migration. Capmatinib competitively binds to the ATP-binding pocket

of the MET kinase domain, preventing its phosphorylation and subsequent activation of

downstream signaling.
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Caption: MET Signaling Pathway and the inhibitory action of Capmatinib.

Experimental Protocols
Quantification of Capmatinib and M16 in Plasma by LC-
MS/MS
This method is used for the simultaneous determination of Capmatinib and its metabolite M16

in plasma samples.

Sample Preparation (Solid Phase Extraction):

To 100 µL of plasma, add an internal standard solution.

Vortex the sample for 5 minutes.

Perform solid-phase extraction using a suitable cartridge.

Wash the cartridge to remove interferences.

Elute the analytes with an appropriate solvent.

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

LC Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18, 50 mm × 2 mm, 5

µm).

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Flow Rate: 0.5 mL/min.

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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MRM Transitions:

Capmatinib: m/z 413.15 → 128.05

Internal Standard (e.g., [13CD3]Capmatinib): m/z 416.20 → 131.01

Data Analysis: Quantify using a calibration curve prepared in blank plasma.

In Vitro MET Kinase Assay
This assay is used to determine the inhibitory activity of compounds against the MET kinase.

Workflow:

Prepare Reagents:

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

Recombinant human MET kinase.

Substrate (e.g., a synthetic peptide).

ATP solution.

Test compound (Capmatinib or metabolite) at various concentrations.

Kinase Reaction:

In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

Initiate the reaction by adding ATP.

Incubate at room temperature for a specified time (e.g., 60 minutes).

Detection:

Stop the reaction by adding a stop solution (e.g., EDTA).
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Detect the amount of phosphorylated substrate. This can be done using various methods,

such as:

Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced,

which is proportional to kinase activity.

ELISA-based assay: Uses a phospho-specific antibody to detect the phosphorylated

substrate.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound.

Determine the IC50 value by fitting the data to a dose-response curve.
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Caption: General workflow for an in vitro MET kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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